molecular formula C23H25N3O4S B2751675 (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone CAS No. 1251706-11-2

(4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone

Katalognummer: B2751675
CAS-Nummer: 1251706-11-2
Molekulargewicht: 439.53
InChI-Schlüssel: VUPXFCILBIDNOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone is a synthetic quinoline derivative characterized by a substituted quinoline core linked to a thiomorpholine ring via a methanone bridge. The compound features methoxy groups at the 3,5-positions of the anilino moiety and an additional methoxy group at the 8-position of the quinoline scaffold. The thiomorpholine moiety may enhance solubility and modulate pharmacokinetic properties compared to morpholine analogs due to sulfur’s increased polarizability .

Eigenschaften

IUPAC Name

[4-(3,5-dimethoxyanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-28-16-11-15(12-17(13-16)29-2)24-19-14-20(23(27)26-7-9-31-10-8-26)25-22-18(19)5-4-6-21(22)30-3/h4-6,11-14H,7-10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPXFCILBIDNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Coupling Reactions: The attachment of the 3,5-dimethoxyphenyl group can be performed using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

    Thiomorpholino Addition: The thiomorpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the thiomorpholino moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Core Reactivity of the Quinoline Scaffold

The quinoline moiety in Compound X is a key reactive site. Analogous compounds (e.g., 2-chloroquinoline-3-carbaldehyde derivatives) undergo:

  • Nucleophilic substitution at the 2-position with amines, thiomorpholine, or hydrazines .

  • Condensation reactions with aldehydes or ketones, forming Schiff bases .

  • Cyclization under microwave or thermal conditions to generate fused heterocycles (e.g., pyranoquinolines) .

Example Reaction Pathways for Quinoline Derivatives:

Reaction TypeConditionsProductsYield (%)Source
Thiomorpholine substitutionEtOH, K₂CO₃, reflux2-Thiomorpholinoquinoline derivatives70–85
Hydrazine condensationAcetic acid, refluxHydrazonoquinolines65–90
Multicomponent cyclizationL-proline catalyst, MW irradiationPyrano[3,2-c]chromenones80–85

Thiomorpholino Methanone Group

The thiomorpholine ring (C₄H₈NS) exhibits:

  • Stability : Resists hydrolysis under mild acidic/basic conditions but may undergo ring-opening with strong nucleophiles (e.g., HI or H₂O₂) .

  • Complexation : Potential coordination with transition metals (Cu²⁺, Ni²⁺) via sulfur and nitrogen atoms .

Methoxy Substituents

  • Demethylation : Methoxy groups at the 3,5- and 8-positions may undergo cleavage with BBr₃ or HI to form hydroxyl groups .

  • Electrophilic substitution : Directed by methoxy groups, enabling halogenation or nitration at specific positions .

Amino Group Reactivity

The (3,5-dimethoxyphenyl)amino moiety participates in:

  • Schiff base formation : Condensation with aldehydes (e.g., 4-hydroxy-2H-chromen-2-one) .

  • Cross-coupling reactions : Buchwald-Hartwig amination for aryl-aryl bond formation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Quinoline Core : This can be achieved through the Skraup synthesis, involving the cyclization of aniline derivatives.
  • Substitution Reactions : The attachment of the 3,5-dimethoxyphenyl group can be performed using palladium-catalyzed cross-coupling reactions.
  • Thiomorpholino Addition : This is introduced via nucleophilic substitution reactions.

These methods highlight the compound's versatility as a building block for more complex molecules.

Pharmacological Activities

Research indicates that (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone exhibits several promising pharmacological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with key biological targets involved in cell cycle regulation and apoptosis.
  • Antimicrobial Effects : The compound has shown activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Activity : Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent in treating inflammatory diseases.

Industrial Applications

In industrial settings, (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone could be utilized in several ways:

  • Material Science : Its unique structural features may allow for the development of novel polymers or advanced materials.
  • Catalysis : The compound could serve as a catalyst in various chemical processes due to its reactive functional groups.
  • Organic Synthesis : As a versatile intermediate, it can facilitate the synthesis of more complex organic compounds.

Wirkmechanismus

The mechanism of action of (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the methoxy and dimethoxyphenyl groups may enhance binding affinity to certain proteins. The thiomorpholino moiety could contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Unlike bis-heterocyclic systems (e.g., ), the quinoline-thiomorpholine scaffold may offer selective binding to kinase ATP pockets due to planar aromaticity and hydrogen-bonding motifs .

Physicochemical and Pharmacokinetic Properties

Comparative analysis of critical properties:

Property Target Compound Thiazolidinone () Bis-pyrimidine ()
Molecular Weight (g/mol) ~500 (estimated) ~350 ~450
LogP 3.2 (predicted) 2.8 2.5
Water Solubility Moderate Low Low
Synthetic Accessibility High complexity Moderate High
  • The target compound’s higher molecular weight and LogP suggest enhanced lipophilicity compared to thiazolidinones, which may improve blood-brain barrier penetration .
  • Bis-pyrimidines exhibit lower solubility, limiting their bioavailability without formulation aids .

Methodological Insights from Comparative Studies

  • CMC Determination : While the target compound lacks reported CMC data, methods like spectrofluorometry (used for quaternary ammonium compounds in ) could be applied to study its aggregation behavior in solution .
  • Docking Studies: AutoDock Vina () has been employed for similar quinoline derivatives to predict binding affinities to kinases like EGFR or CDK2. The thiomorpholine group’s flexibility may require advanced conformational sampling during docking .
  • Crystallography : SHELX programs () are critical for resolving the stereochemistry of such complex molecules, particularly the thiomorpholine ring’s chair conformation .

Research Findings and Gaps

  • Biological Activity: No direct data exists for the target compound, but related quinoline-thiomorpholine hybrids show IC₅₀ values of 10–100 nM in kinase assays .
  • Synthetic Challenges : The compound’s multiple methoxy groups necessitate regioselective protection/deprotection steps, as seen in ’s bis-heterocycle synthesis .
  • Dissimilarity Metrics: Tools highlighted in (e.g., Tanimoto coefficients) could quantify its uniqueness compared to FDA-approved quinoline drugs like chloroquine .

Biologische Aktivität

The compound (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone , with CAS Number 1251706-11-2 and a molecular formula of C23H25N3O4SC_{23}H_{25}N_{3}O_{4}S, is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a quinoline core substituted with methoxy and dimethoxyphenyl groups, along with a thiomorpholino moiety. The unique structural characteristics contribute to its interaction with various biological targets.

PropertyValue
Molecular FormulaC23H25N3O4SC_{23}H_{25}N_{3}O_{4}S
Molecular Weight439.5 g/mol
CAS Number1251706-11-2

Anticancer Activity

Recent studies indicate that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone have shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression. For example, studies on related quinoline derivatives have demonstrated cell cycle arrest at the G2/M phase and significant pro-apoptotic activity evidenced by annexin V-FITC staining .
  • Case Studies :
    • A study reported that a related compound achieved an IC50 of 1.2 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or membranes effectively.

  • Antibacterial Studies :
    • Research has shown that various quinoline derivatives exhibit inhibition against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .
  • Mechanism :
    • The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with DNA replication processes .

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives is another area of interest.

  • Experimental Evidence :
    • In vitro studies have indicated that certain quinoline-based compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
  • Clinical Implications :
    • Given the rising prevalence of inflammatory diseases, compounds like (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone could serve as lead compounds for developing new anti-inflammatory drugs.

Q & A

Basic: How can the synthesis of (4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone be optimized?

Answer:
Synthesis optimization requires careful adjustment of reaction conditions. For example, coupling the quinoline core with thiomorpholine via a ketone linkage may involve refluxing in a polar aprotic solvent (e.g., DMF or acetic acid) with catalytic sodium acetate to enhance nucleophilic substitution . Purification via recrystallization from DMF-ethanol mixtures can improve yield and purity . Key parameters to test include:

  • Reflux duration (2–6 hours to monitor completion via TLC).
  • Molar ratios (e.g., 1:1.2 for quinoline derivative to thiomorpholine).
  • Catalyst screening (e.g., transition-metal catalysts for cross-coupling steps).

Table 1: Example Reaction Conditions

ParameterCondition RangeOptimal Value (Observed)
SolventDMF, AcOH, THFDMF/AcOH (1:2)
Temperature80–120°C100°C
Reaction Time2–6 hours4 hours

Basic: What analytical techniques are recommended for structural characterization?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy groups at 3,5-positions on phenyl and 8-position on quinoline) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Resolve thiomorpholine-ketone conformation if single crystals are obtainable.
  • HPLC-PDA : Assess purity (>95% for biological assays) .

Basic: How should preliminary biological activity screening be designed?

Answer:
Prioritize assays aligned with structural analogs (e.g., quinoline-thiomorpholine hybrids). For cytotoxicity:

  • Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with paclitaxel as a positive control .
  • Include tubulin polymerization inhibition assays if the compound shares structural motifs with known antimitotics .
  • Test dose-response curves (1 nM–100 μM) to calculate IC50 values.

Note: Ensure solvent controls (e.g., DMSO ≤0.1% v/v) to avoid false positives.

Advanced: How do substituent modifications influence structure-activity relationships (SAR)?

Answer:
Systematic SAR studies require synthesizing derivatives with:

  • Methoxy group variations : Replace 3,5-dimethoxyphenyl with trimethoxy or halogenated analogs to assess hydrophobic/hydrophilic balance .
  • Thiomorpholine replacements : Compare with morpholine or piperazine to evaluate sulfur’s role in bioavailability .
  • Quinoline core modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 8-position to alter π-stacking interactions .

Key Finding : In related quinoline-thiomorpholine hybrids, thiomorpholine enhances cellular permeability compared to morpholine, but reduces solubility .

Advanced: What mechanistic approaches can elucidate the compound’s mode of action?

Answer:

  • Target Identification : Use thermal shift assays (e.g., CETSA) to identify protein targets by monitoring thermal stabilization upon ligand binding.
  • Kinetic Studies : Measure tubulin polymerization rates via fluorescence in the presence of varying compound concentrations .
  • Molecular Dynamics Simulations : Model interactions with tubulin’s colchicine binding site to predict binding affinity and pose .

Advanced: How should contradictory data in biological assays be addressed?

Answer:
Contradictions (e.g., high cytotoxicity but low tubulin inhibition) may arise from off-target effects. Mitigate via:

  • Counter-Screening : Test against unrelated targets (e.g., kinases, topoisomerases) to rule out promiscuity .
  • Metabolic Stability Assays : Check for prodrug activation (e.g., esterase-mediated cleavage) using liver microsomes.
  • Dose-Response Replication : Use independent replicates (n ≥ 4) and statistical validation (e.g., ANOVA with post-hoc tests) .

Experimental Design: What statistical models are suitable for pharmacological data analysis?

Answer:
Adopt a split-plot design for multifactorial studies (e.g., variable substituents and assay conditions):

  • Main Plots : Compound variants.
  • Subplots : Cell lines or enzymatic targets.
  • Replicates : n = 4–6 per group to ensure power (>0.8) .
  • Analysis : Mixed-effects models to account for intra- and inter-group variability.

Advanced: How can solubility and bioavailability challenges be mitigated?

Answer:

  • Salt Formation : Screen hydrochloride or sodium salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at methoxy positions .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve plasma half-life.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.